Cas no 1341997-82-7 (4-Methyl-1-(6-methylpiperidin-3-yl)piperidine)

4-Methyl-1-(6-methylpiperidin-3-yl)piperidine 化学的及び物理的性質
名前と識別子
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- 4-methyl-1-(6-methylpiperidin-3-yl)piperidine
- 1,3'-Bipiperidine, 4,6'-dimethyl-
- 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine
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- インチ: 1S/C12H24N2/c1-10-5-7-14(8-6-10)12-4-3-11(2)13-9-12/h10-13H,3-9H2,1-2H3
- InChIKey: IREOBIMJNQEFAC-UHFFFAOYSA-N
- ほほえんだ: N1(CCC(C)CC1)C1CNC(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 173
- トポロジー分子極性表面積: 15.3
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-697936-0.5g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-697936-10.0g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-697936-0.05g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
Enamine | EN300-697936-1.0g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-697936-2.5g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-697936-5.0g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-697936-0.25g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057852-1g |
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95% | 1g |
¥4991.0 | 2023-04-03 | |
Enamine | EN300-697936-0.1g |
4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1341997-82-7 | 95.0% | 0.1g |
$678.0 | 2025-03-12 |
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
4-Methyl-1-(6-methylpiperidin-3-yl)piperidineに関する追加情報
Research Brief on 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine (CAS: 1341997-82-7): Recent Advances and Applications
The compound 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine (CAS: 1341997-82-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological profile, and emerging roles in drug discovery.
Recent studies have highlighted the compound's potential as a versatile scaffold for central nervous system (CNS) drug development. The structural features of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine, including its bicyclic piperidine framework and strategically positioned methyl groups, contribute to its favorable pharmacokinetic properties and blood-brain barrier permeability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for novel sigma receptor ligands with potential applications in neuropathic pain management.
Significant progress has been made in optimizing synthetic routes for 1341997-82-7. A team at the University of Cambridge recently reported (2024, Organic Process Research & Development) an improved asymmetric synthesis method achieving 92% enantiomeric excess, addressing previous challenges in stereochemical control. This advancement is particularly relevant given the increasing importance of chirality in CNS-active compounds and the compound's potential as a building block for more complex pharmaceutical agents.
Pharmacological characterization studies have revealed promising interactions with multiple neurotransmitter systems. In vitro binding assays conducted by Pfizer's neuroscience division (2023) showed moderate affinity for dopamine D3 receptors (Ki = 42 nM) and serotonin 5-HT1A receptors (Ki = 68 nM), suggesting potential applications in mood disorder therapeutics. These findings were further supported by behavioral studies in rodent models demonstrating anxiolytic effects at doses of 1-3 mg/kg without significant sedative side effects.
The compound's safety profile has been systematically evaluated in recent preclinical studies. A comprehensive ADMET assessment published in Xenobiotica (2024) reported favorable metabolic stability (t1/2 > 4 hours in human liver microsomes) and low CYP450 inhibition potential, making it an attractive candidate for further development. Notably, the study identified the N-methyl group as a critical determinant of metabolic clearance, providing valuable structure-activity relationship insights for future analogs.
Emerging applications in radiopharmaceutical development have expanded the compound's utility. Researchers at Johns Hopkins University (2024) successfully radiolabeled a fluorine-18 derivative of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine for positron emission tomography (PET) imaging of sigma-2 receptors in tumor models. The tracer demonstrated excellent tumor-to-background ratios in glioblastoma xenografts, opening new avenues for cancer diagnosis and treatment monitoring.
Current challenges in the field include optimizing the compound's selectivity profile and developing more efficient large-scale synthesis methods. Several pharmaceutical companies have included 1341997-82-7 derivatives in their CNS drug discovery pipelines, with two candidates currently in Phase I clinical trials for neurodegenerative disorders. The coming years are expected to yield important data on the translational potential of this chemical scaffold.
In conclusion, 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine represents a promising chemical entity with diverse pharmaceutical applications. Its unique structural features, combined with recent synthetic and pharmacological advancements, position it as a valuable tool for medicinal chemistry and a potential lead compound for multiple therapeutic areas. Continued research efforts are warranted to fully explore its clinical potential and address remaining challenges in drug development.
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